molecular formula C20H21N3O2 B2694605 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one CAS No. 895122-41-5

1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one

Cat. No. B2694605
CAS RN: 895122-41-5
M. Wt: 335.407
InChI Key: YLRATXAXHJJKJO-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one, also known as DM-Pyrazinone, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. DM-Pyrazinone has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy homeostasis and cellular metabolism. 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee can inhibit the proliferation and induce apoptosis of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee can inhibit tumor growth, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential pharmacological properties. However, there are also some limitations to using 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee in lab experiments. For example, 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has low solubility in water, which can limit its bioavailability and efficacy. Additionally, 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has not yet been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.

Future Directions

For the study of 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee include further elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential therapeutic applications.

Synthesis Methods

1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylhydrazine with 3-methoxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 3,5-dimethylpyrazin-2(1H)-one with 3-methoxybenzylamine in the presence of a base. The yield of 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has been studied for its potential pharmacological properties in various scientific research fields. In the field of cancer research, 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of inflammation research, 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has been shown to suppress the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. In the field of neurodegenerative disease research, 1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-onee has been shown to protect against oxidative stress and improve cognitive function.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-9-15(2)11-17(10-14)23-8-7-21-19(20(23)24)22-13-16-5-4-6-18(12-16)25-3/h4-12H,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRATXAXHJJKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)NCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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